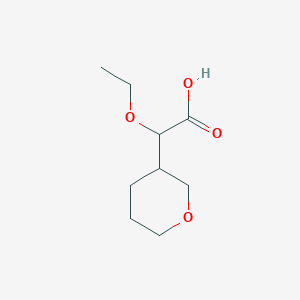

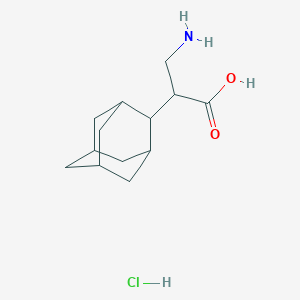

![molecular formula C23H26N2O2 B2426812 1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-38-4](/img/structure/B2426812.png)

1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor Activity

1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline and its derivatives have been explored for their potential antitumor activity. Research conducted by Helissey, Cros, and Giorgi-Renault (1994) on new 1H-pyrrolo[3,2-c]quinoline-6,9-diones showed that these compounds exhibit significant cytotoxicity, which is higher than that of methoxyquinones. These compounds have been synthesized and tested for their antitumor efficacy, particularly against murine leukemia in vitro, although in vivo antitumor activity was not evident in this study (Helissey, Cros, & Giorgi-Renault, 1994).

Polymethine Dyes

The compound and its derivatives are also used in the synthesis of polymethine dyes. Mikhailenko, Shevchuk, Tolmacheva, and Babichev (1982) obtained 2,3,3-trimethyl-3H-pyrrolo[3,2-c]quinoline derivatives, which form quaternary salts and are used to produce polymethine dyes. These dyes exhibit changes in absorption spectra in solutions with varying acidities, indicating their potential application in colorimetric analysis and dye synthesis (Mikhailenko, Shevchuk, Tolmacheva, & Babichev, 1982).

Synthesis of Marine Alkaloids

This compound is also integral in the synthesis of marine alkaloids. Álvarez, Bros, and Joule (1998) conducted a study where 6,7-Dimethoxy-4-methylquinoline, a related compound, was converted into marine alkaloid isobatzelline B. This research highlights the synthetic potential of quinoline derivatives in creating complex marine alkaloids, which have diverse biological activities (Álvarez, Bros, & Joule, 1998).

Heterocyclic Compounds Synthesis

The synthesis of various heterocyclic compounds is another significant application. Stanforth (2005) prepared 2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-1,5-dione derivatives from related quinoline compounds, demonstrating the versatility of quinoline derivatives in synthesizing diverse heterocycles, which are fundamental in medicinal chemistry (Stanforth, 2005).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and potentially uncover new applications .

Mechanism of Action

Target of Action

Quinolines and quinolones, which this compound is a derivative of, have been known to demonstrate numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

Quinoline derivatives have been known to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives have been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Quinoline-based compounds have been reported for activity against various diseases, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

Quinolones, a class of compounds to which this compound belongs, are known to be potent antimicrobial agents . Their success in the medical field suggests that they likely have favorable ADME properties.

Result of Action

Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, suggesting that they likely induce various molecular and cellular changes .

Action Environment

The success of quinolones in various therapeutic applications suggests that they likely maintain their efficacy and stability under a range of environmental conditions .

properties

IUPAC Name |

6,8-dimethoxy-4-methyl-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-14(2)16-6-8-17(9-7-16)25-11-10-19-15(3)24-22-20(23(19)25)12-18(26-4)13-21(22)27-5/h6-9,12-14H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEQHRXZDVDZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

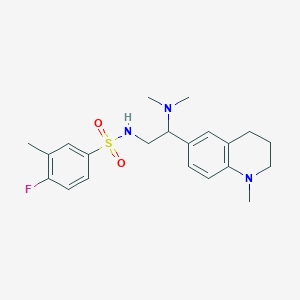

![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2426732.png)

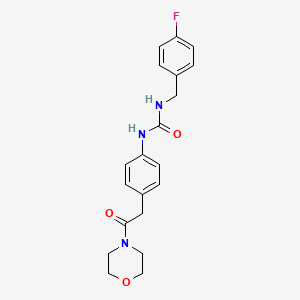

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)

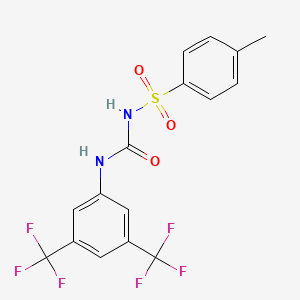

![3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426742.png)

![3-[(4-chlorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2426745.png)

![N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2426747.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2426749.png)

![3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2426752.png)